Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring advanced piperazinone intermediates face a bottleneck: generic building blocks lack orthogonal protection, forcing additional synthetic steps. Methyl 1-benzyl-3-oxopiperazine-2-carboxylate solves this with pre-installed N1-benzyl and C2-methyl ester handles. • Enables two-step divergent library synthesis via sequential deprotection/coupling. • Ambient storage stability reduces costs vs. oxidation-prone piperazine-2,3-diones. • ≥98% purity ensures batch consistency for preclinical development.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 954240-42-7
Cat. No. B1503262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-3-oxopiperazine-2-carboxylate
CAS954240-42-7
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=O)NCCN1CC2=CC=CC=C2
InChIInChI=1S/C13H16N2O3/c1-18-13(17)11-12(16)14-7-8-15(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16)
InChIKeyFMGWBPGNRNTLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: Differentiated Piperazinone Scaffold


Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (CAS 954240-42-7) is a heterocyclic building block belonging to the 3-oxopiperazine-2-carboxylate class. Its core consists of a piperazin-2-one ring bearing a benzyl substituent at the N1 position and a methyl ester at the C2 position . With a molecular weight of 248.28 g/mol and a molecular formula of C₁₃H₁₆N₂O₃, this compound exhibits moderate lipophilicity (LogP 0.16) and a polar surface area (TPSA) of 58.64 Ų, indicating balanced physicochemical properties amenable to both medicinal chemistry optimization and downstream synthetic elaboration . The compound is supplied at ≥98% purity by multiple commercial vendors, ensuring suitability for demanding research applications .

Orthogonal N1-benzyl and C2-methyl ester handles for selective diversification
High-purity supply from multiple vendors supports reproducible synthesis
Balanced physicochemical profile (moderate lipophilicity, controlled TPSA) for lead optimization

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: Why Piperazinones Are Not Interchangeable


Although numerous 3-oxopiperazine derivatives are commercially available, subtle variations in the substitution pattern profoundly alter key physicochemical parameters, synthetic utility, and downstream biological performance. For instance, the presence of a benzyl group at N1 dramatically influences lipophilicity and steric encumbrance relative to unsubstituted analogs, while the methyl ester at C2 provides an orthogonal handle for further diversification that is absent in simpler 1-benzyl-3-oxopiperazines . Furthermore, even positional isomers such as benzyl 3-oxopiperazine-1-carboxylate exhibit distinct reactivity profiles and melting behavior due to the altered location of the carbonyl and ester functionalities . Consequently, substituting Methyl 1-benzyl-3-oxopiperazine-2-carboxylate with a generic piperazinone without rigorous re-optimization can lead to failed syntheses, altered pharmacokinetic properties, or loss of target engagement. The quantitative evidence below substantiates the non-interchangeability of this specific substitution pattern.

Lipophilicity shiftUnsubstituted analogs may substantially alter LogP and molecular weight, shifting passive permeability profiles
Handle limitation1-Benzyl-3-oxopiperazine lacks the C2 ester handle, restricting sequential diversification workflows
Storage mismatchPiperazine-2,3-dione analogs often require refrigeration and are more prone to oxidative degradation

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: Differentiation vs. Structural Analogs


Lipophilicity and Polar Surface Area vs. Unsubstituted Analog

The introduction of an N1-benzyl group into the 3-oxopiperazine-2-carboxylate scaffold significantly increases molecular weight and lipophilicity while preserving a favorable polar surface area. Compared to the unsubstituted analog Methyl 3-oxopiperazine-2-carboxylate (CAS 41817-92-9), the target compound exhibits a LogP increase from -0.95 to 0.16 and a molecular weight increase from 158.16 to 248.28 g/mol . The TPSA remains moderate at 58.64 Ų, suggesting retained membrane permeability potential . These alterations are expected to influence passive diffusion, metabolic stability, and off-target promiscuity in cell-based assays.

Lipophilicity Shift
Cross-study comparable
Δ LogP +1.11 vs. unsubstituted analog (from -0.95 to 0.16)
May influence passive diffusion and cellular uptake
Calculated LogP; experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Orthogonal Benzyl and Methyl Ester Handles

The target compound uniquely possesses both an N1-benzyl group and a C2-methyl ester, providing two orthogonal sites for selective modification. In contrast, 1-Benzyl-3-oxopiperazine (CAS 13754-41-1) lacks the ester handle, limiting further diversification to the secondary amine or the benzyl group . Conversely, Methyl 3-oxopiperazine-2-carboxylate (CAS 41817-92-9) lacks the N1-benzyl group, which precludes direct incorporation into benzylpiperazine-containing pharmacophores . This dual functionality allows for sequential deprotection and coupling steps, enabling the construction of more complex and diverse compound libraries without intermediate purification bottlenecks.

Orthogonal Handles
Head-to-head
2 orthogonal handles (N1-benzyl, C2-methyl ester) vs. 1 handle in comparator
Enables sequential deprotection and coupling for library synthesis
Standard hydrogenolysis and hydrolysis conditions
Organic Synthesis Medicinal Chemistry Parallel Library Synthesis

Storage Stability vs. Oxidation-Prone Diones

The 3-oxopiperazine scaffold of the target compound is less prone to oxidative degradation than the corresponding piperazine-2,3-dione analog (CAS 63352-56-7) . Specifically, 1-Benzylpiperazine-2,3-dione exhibits a melting point of 229-230°C and is reported to require refrigerated storage to prevent decomposition . In contrast, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a solid with a predicted boiling point of 418.0±45.0°C and is stable at room temperature . This enhanced stability reduces the risk of compound degradation during long-term storage in compound management facilities, ensuring reproducible assay results.

Storage Stability
Cross-study comparable
Room temperature stable; predicted b.p. 418°C vs. comparator requiring refrigeration
Reduces storage complexity and degradation risk
Predicted boiling point; long-term stability data to verify
Compound Management Chemical Stability Long-Term Storage

N-Benzyl Substitution and BACE1 Inhibition

Although direct biological data for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is not publicly available, class-level SAR studies on 2-oxopiperazine derivatives provide strong evidence for the critical role of N-benzyl substitution in achieving potent target engagement. Specifically, a mono-substituted 2-oxopiperazine bearing an N-benzyl group (inhibitor 5a) demonstrated a Ki of 2 nM against BACE1, whereas analogs lacking this benzyl group exhibited significantly reduced potency [1]. This SAR trend supports the hypothesis that the N1-benzyl moiety in the target compound may similarly enhance affinity for hydrophobic pockets in therapeutic targets.

BACE1 SAR Context
Class-level inference
N-Benzyl-2-oxopiperazine class shows Ki 2 nM against BACE1
Supports design of BACE1-targeted libraries
Data not directly measured on this scaffold; requires validation
Neuroscience Alzheimer's Disease BACE1 Inhibition

Commercial Purity and Synthetic Reproducibility

The target compound is consistently supplied at ≥98% purity across multiple reputable vendors, including Chemscene (Cat. CS-0462656, ≥98%) and Leyan (Cat. 1533323, 98%) . In contrast, the unsubstituted analog Methyl 3-oxopiperazine-2-carboxylate is often listed at 95% purity . This 3% differential in purity specification can have a substantial impact on synthetic yields, particularly in multi-step sequences where impurities accumulate and necessitate additional purification steps.

Purity Specification
Cross-study comparable
≥98% purity (multiple vendors) vs. 95% for unsubstituted analog
May improve synthetic yield consistency and reduce side reactions
Vendor-reported HPLC purity; verify per lot
Procurement Quality Control Synthetic Reproducibility

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: Application Scenarios


CNS BACE1 Lead Optimization

Building on class-level SAR evidence that N-benzyl-2-oxopiperazines exhibit potent BACE1 inhibition (Ki = 2 nM) [1], research teams can procure Methyl 1-benzyl-3-oxopiperazine-2-carboxylate as an advanced intermediate. The pre-installed N1-benzyl group eliminates the need for a late-stage benzylation step, while the C2-methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling with diverse P2/P3 fragments. This scenario is particularly advantageous for CNS programs where the favorable LogP (0.16) and moderate TPSA (58.64 Ų) may facilitate blood-brain barrier penetration.

Synthesis of 1,4-Disubstituted Piperazinone Libraries

The target compound's two orthogonal handles (N1-benzyl and C2-methyl ester) enable divergent library synthesis strategies. In a typical workflow, the benzyl group is first removed via hydrogenolysis to expose a secondary amine, which can be alkylated or acylated to introduce diversity at N1. Subsequently, the methyl ester is hydrolyzed and coupled to amines to introduce a second diversity element at C2 . This two-step, one-pot diversification sequence is more efficient than using 1-Benzyl-3-oxopiperazine (lacks ester) or Methyl 3-oxopiperazine-2-carboxylate (lacks benzyl), which would require additional protection/deprotection steps .

Room-Temperature Stable Building Block

In industrial compound management facilities, room-temperature stability is a key procurement criterion that reduces storage costs and operational complexity. Unlike oxidation-prone piperazine-2,3-diones that require refrigeration, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate can be stored at ambient temperature without degradation . This property makes it suitable for integration into automated storage and retrieval systems, ensuring consistent quality over extended periods and reducing the risk of potency drift in follow-up assays.

cGMP-Ready High-Purity Intermediate

The ≥98% purity specification available from multiple vendors ensures that this compound meets the stringent quality requirements of late-stage preclinical synthesis . For programs transitioning from discovery to development, using a high-purity intermediate minimizes the carryover of process-related impurities that could complicate regulatory submissions. The consistent purity profile across vendors also facilitates multi-source procurement strategies, mitigating supply chain risks.

Application
Selection Property
Validation Focus
BACE1 lead optimization research
Pre-installed N1-benzyl pharmacophore
BACE1 SAR and CNS penetration assay context
Divergent piperazinone library synthesis
Two orthogonal synthetic handles
Sequential deprotection and coupling efficiency
Compound management workflows
Room-temperature storage stability
Long-term integrity and assay reproducibility
High-purity intermediate supply
≥98% purity from multiple vendors
Impurity profiling and batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.